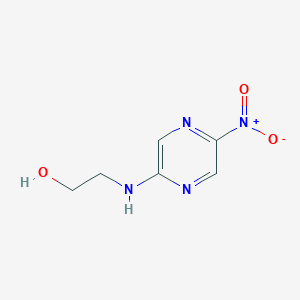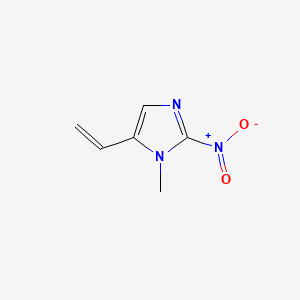
5-(2-bromoethyl)-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromoethyl)-3H-2-benzofuran-1-one is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-3H-2-benzofuran-1-one typically involves the bromination of 2-benzofuran-1(3H)-one. One common method is the reaction of 2-benzofuran-1(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromoethyl group at the 5-position of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-bromoethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxylated or carbonylated benzofuran derivatives.
Reduction: Formation of ethyl-substituted benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
5-(2-bromoethyl)-3H-2-benzofuran-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(2-bromoethyl)-3H-2-benzofuran-1-one involves its interaction with nucleophiles due to the presence of the bromoethyl group. This group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The benzofuran core can also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylbenzene: Similar structure but lacks the furan ring.
5-Bromo-2-methyl-2-pentene: Contains a bromoethyl group but has a different core structure.
2-Bromo-5-methylbenzoic acid: Similar bromoethyl group but with a carboxylic acid functional group
Uniqueness
5-(2-bromoethyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core, which imparts specific chemical properties and reactivity. The presence of both the bromoethyl group and the benzofuran ring allows for diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-4-3-7-1-2-9-8(5-7)6-13-10(9)12/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
ZAUYVJAYCHMTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)CCBr)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)

![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)




![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)

![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)



